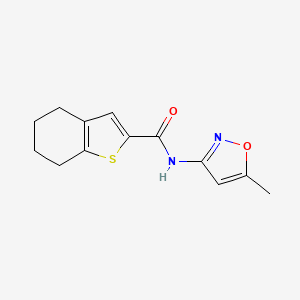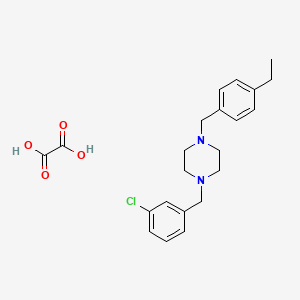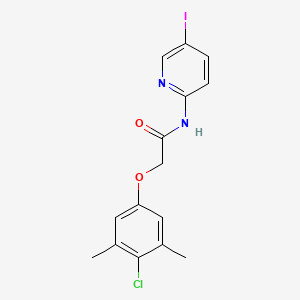
N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been shown to have neuroprotective effects by inhibiting glycogen synthase kinase-3β (this compoundβ), which is involved in the pathogenesis of Alzheimer's disease. In addition, it has been found to have anti-tumor effects by inducing apoptosis and inhibiting proliferation in cancer cells.
Mecanismo De Acción
N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide acts as a selective inhibitor of this compoundβ, which is a serine/threonine kinase involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. By inhibiting this compoundβ, this compound can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have anti-tumor effects by inducing apoptosis and inhibiting proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in lab experiments is its selectivity for this compoundβ, which allows for the specific modulation of signaling pathways involved in various cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in scientific research. One direction is the development of more potent and selective this compoundβ inhibitors for the treatment of various diseases. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, the use of this compound in the treatment of other neurological disorders such as bipolar disorder and schizophrenia is an area of interest for future research.
Métodos De Síntesis
The synthesis of N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a multi-step process that involves the reaction of 2-amino-5-methylisoxazole with 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid followed by the cyclization of the resulting intermediate. The final product is obtained after purification through column chromatography.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-6-12(15-17-8)14-13(16)11-7-9-4-2-3-5-10(9)18-11/h6-7H,2-5H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXELSLVVWLMFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5146193.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146201.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)



![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B5146242.png)
![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)


![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)

![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5146300.png)